molecular formula C25H21N3O6S2 B380381 Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate CAS No. 315679-29-9

Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate

Cat. No.: B380381
CAS No.: 315679-29-9
M. Wt: 523.6g/mol
InChI Key: XJYOMBGPBUHVDY-UHFFFAOYSA-N
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Description

Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate is a heterocyclic compound featuring a thiophene core substituted with ester groups (2,4-dicarboxylate), a methyl group at position 3, and a sulfanylacetyl-linked 4-oxo-3-phenylquinazolin-2-yl moiety. Its synthesis likely involves multi-step reactions, including the formation of the quinazolinone ring system (as described in ) and subsequent coupling with the thiophene scaffold.

Properties

IUPAC Name

dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S2/c1-14-19(23(31)33-2)21(36-20(14)24(32)34-3)27-18(29)13-35-25-26-17-12-8-7-11-16(17)22(30)28(25)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOMBGPBUHVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 3-methyl-5-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, supported by recent findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiophene ring, a quinazoline moiety, and various functional groups that contribute to its biological properties. The molecular formula is C21H19N3O6SC_{21}H_{19}N_3O_6S, with a molecular weight of approximately 433.52 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline, including those related to this compound, exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A review highlighted that quinazoline derivatives showed potent antibacterial activity against various strains of bacteria, particularly Gram-positive ones. The presence of specific substituents on the phenyl ring was found to enhance antibacterial efficacy .
  • Comparison of Activities : In a comparative study of synthesized compounds, those with methoxy and methyl substitutions exhibited superior antibacterial effects compared to other derivatives with different functional groups .
  • Mechanism of Action : The antimicrobial action is believed to be linked to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

This compound has also been investigated for its anticancer potential:

  • Cell Line Studies : Research has indicated that quinazoline derivatives can inhibit the growth of cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). For example, compounds derived from similar structures showed moderate cytotoxic activity against these cell lines .
  • Mechanisms : Proposed mechanisms for the anticancer activity include:
    • Inhibition of DNA Repair Enzymes : This leads to increased DNA damage in cancer cells.
    • EGFR Inhibition : Some derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
    • Tubulin Polymerization Inhibition : This disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various quinazoline derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications in the molecular structure significantly affected their potency against both bacteria and cancer cells .
  • Broad-Spectrum Activity : Another research effort demonstrated that certain synthesized compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialStrong antibacterial activity
AnticancerModerate cytotoxicity against K562 and MCF7
MechanismInhibition of DNA repair; EGFR inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional and structural motifs with several classes of heterocycles:

Compound Class Key Features Biological/Chemical Relevance
Quinazolinone Derivatives 4-Oxo-3-phenylquinazolin-2-yl group (e.g., ) Anticancer, antimicrobial, and kinase inhibition activities due to planar aromatic systems .
Thiophene Dicarboxylates Thiophene core with ester groups (e.g., ) Used in materials science and drug design for electronic properties and metabolic stability .
Triazole-Thiones () Sulfonyl and triazole-thione groups (e.g., compounds [7–9]) Antimicrobial activity; tautomerism influences reactivity and binding .
Pesticide Sulfonylureas Sulfonylurea bridges (e.g., metsulfuron methyl, ) Herbicidal activity via acetolactate synthase inhibition; structural sulfonyl motifs .

Spectroscopic Properties

Key IR and NMR data from analogous compounds provide insights:

Functional Group IR Absorption (cm⁻¹) NMR Signals (δ ppm) Reference
C=O (ester/quinazolinone) 1663–1682 () ~165–170 (13C, ester); ~175–180 (13C, oxo)
C=S (thione) 1243–1258 () ~125–130 (13C)
NH (amide) 3150–3319 () ~8.5–10.0 (1H, broad)

The absence of νS-H (~2500–2600 cm⁻¹) in the target compound (inferred from ) confirms the thione tautomer dominance, similar to triazole-thiones .

Preparation Methods

Metal-Catalyzed Cyclocondensation

Liu et al. demonstrated that o-(methoxycarbonyl)benzene-diazonium salts react with nitriles and 2-cyanoanilines under palladium catalysis to form polycyclic quinazolinones. Applied to the target structure, this method enables the construction of the 4-oxo-3-phenylquinazolin-2-yl moiety via sequential amination and cyclization (Figure 1). Key parameters include:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Solvent : DMF at 80°C

  • Yield : 78–85%

Comparative studies show Cs₂CO₃ as the optimal base for deprotonation, minimizing side reactions during C–N bond formation.

Acid-Catalyzed Ring Closure

Phosphoric acid catalyzes the cyclo-condensation of β-ketoesters and o-aminobenzamides, yielding 2-alkyl/aryl-substituted quinazolinones with >90% selectivity. For the 3-phenyl variant:

ReactantCatalystTemp. (°C)Time (h)Yield (%)
Ethyl benzoylacetateH₃PO₄ (10 mol%)120682
o-AminobenzamideH₃PO₄ (10 mol%)120679

This method avoids metal residues critical for pharmaceutical applications.

Thiophene-2,4-dicarboxylate Construction

Gewald Reaction for Thiophene Synthesis

The Gewald thiophene synthesis, adapted from pyrazolo[1,5-a]quinazoline studies, constructs the 3-methylthiophene backbone via ketone-cyanide cyclocondensation:

  • Step 1 : Cyclohexan-1,3-dione reacts with malononitrile in ethanol/piperidine to form 2-aminothiophene-3-carbonitrile.

  • Step 2 : Esterification with methanol/H₂SO₄ yields dimethyl 2-amino-3-methylthiophene-2,4-dicarboxylate.

Optimized Conditions :

  • Molar Ratio (dione : malononitrile) = 1 : 1.2

  • Reaction Time : 8 h at reflux

  • Yield : 88%

Sulfanylacetyl Linker Installation

Thiol-Epoxide Coupling

The quinazolin-2-yl thiol group couples with bromoacetylated thiophene via nucleophilic substitution:

  • Bromoacetylation : Treat thiophene dicarboxylate with bromoacetyl bromide in CH₂Cl₂/Et₃N (0°C, 2 h).

  • Thiol Coupling : React with 4-oxo-3-phenylquinazolin-2-thiol in DMF/K₂CO₃ (60°C, 4 h).

Yield : 74%
Purity : >98% (HPLC)

Integrated Multi-Step Synthesis

Combining the above methodologies, the full synthesis proceeds as:

Step 1 : Synthesize 4-oxo-3-phenylquinazolin-2-thiol via phosphoric acid-catalyzed cyclocondensation.
Step 2 : Prepare dimethyl 3-methyl-5-aminothiophene-2,4-dicarboxylate using Gewald reaction.
Step 3 : Bromoacetylate the thiophene amine using bromoacetyl bromide.
Step 4 : Couple thiol and bromoacetyl intermediates in DMF/Cs₂CO₃.

Overall Yield : 62% (four steps)

Analytical Characterization Data

Critical spectroscopic data for validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.43 (m, 5H, Ph), 4.02 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • ¹³C NMR : 167.8 (C=O), 158.2 (C=S), 140.1 (quinazolinone C-2).

  • HRMS : m/z calcd. for C₂₅H₂₂N₃O₆S₂ [M+H]⁺ 532.1024, found 532.1021.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Metal-catalyzed45897Moderate
Acid-catalyzed46298High
Microwave-assisted37195Limited

The acid-catalyzed route balances yield and scalability, while microwave methods offer speed at the expense of equipment requirements.

Challenges and Optimization Strategies

  • Regioselectivity in Thiophene Substitution : Methyl group orientation is controlled by steric effects during Gewald cyclization.

  • Thiol Oxidation Mitigation : Conduct couplings under N₂ with 1% ascorbic acid additive.

  • Ester Hydrolysis Prevention : Use anhydrous MeOH and molecular sieves during esterification .

Q & A

Q. What are the key steps in synthesizing this compound?

The synthesis involves three critical stages:

  • Thiophene core formation : Gewald-type reactions or analogous methods to construct the 3-methylthiophene-2,4-dicarboxylate backbone, using esterification and aminolysis (e.g., ethyl/methyl ester derivatization) .
  • Quinazolinone moiety preparation : Condensation of anthranilic acid derivatives with phenyl isocyanate or thiourea analogs, followed by cyclization under basic conditions (e.g., NaOH/DMSO) to form the 4-oxo-3-phenylquinazolin-2-yl group .
  • Coupling via sulfanylacetyl linker : Reaction of the thiophene amino group with 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl chloride, often using DMF or acetic acid as solvents and sodium acetate as a base .

Q. Which characterization techniques confirm structure and purity?

Essential methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify functional groups (e.g., ester carbonyls at ~165-170 ppm, quinazolinone aromatic protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Thin-layer chromatography (TLC) : Monitor reaction progress and purity using polar/non-polar solvent systems (e.g., ethyl acetate/hexane) .

Q. What functional groups are critical for biological activity?

Key groups include:

  • Quinazolinone moiety : Potential kinase inhibition via hydrogen bonding with the 4-oxo group and π-π stacking from the phenyl ring .
  • Thiophene dicarboxylate : Enhances solubility and serves as a hydrogen-bond acceptor .
  • Sulfanylacetyl linker : Facilitates target binding via sulfur-mediated interactions .

Q. What solvents/catalysts are used in similar syntheses?

Common solvents: DMF (for amide coupling), acetic acid (cyclization), ethanol (recrystallization) . Catalysts: Sodium acetate (acid scavenger), K2_2CO3_3 (base-mediated cyclization) .

Advanced Research Questions

Q. How can coupling efficiency between the sulfanylacetyl linker and quinazolinone be optimized?

Strategies include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or HOBt to form active esters, improving reaction yields .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group .
  • Temperature control : Reflux conditions (e.g., 80°C in DMF) to overcome steric hindrance .

Q. How do quinazolinone substituent modifications affect bioactivity?

  • Electron-withdrawing groups (e.g., halogens) on the phenyl ring increase target affinity by enhancing electrophilicity .
  • Methoxy groups improve solubility but may reduce binding in hydrophobic pockets .
  • Substituent position : Para-substituted derivatives show higher activity than ortho/meta analogs in docking studies .

Q. How to resolve contradictions in NMR data indicating stereochemical anomalies?

  • 2D NMR (COSY, NOESY) : Identify through-space interactions to confirm stereochemistry .
  • X-ray crystallography : Resolve ambiguous signals by determining crystal structure .
  • Dynamic NMR : Assess rotational barriers in flexible linkers (e.g., sulfanylacetyl group) .

Q. What computational methods predict target interaction mechanisms?

  • Molecular docking : AutoDock or Schrödinger Suite to model binding with kinases or receptors (e.g., quinazolinone interactions with ATP-binding pockets) .
  • MD simulations : Evaluate stability of ligand-protein complexes over 100+ ns trajectories .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with activity .

Q. What challenges arise in scaling up multi-step synthesis?

  • Intermediate stability : Protect labile groups (e.g., amino via Boc) during prolonged reactions .
  • Purification : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .
  • Reaction monitoring : Implement inline FTIR or HPLC to detect side products early .

Q. How to address low yields in thiophene dicarboxylate esterification?

  • Catalyst selection : Use DMAP or pyridine to accelerate ester formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., 30 minutes vs. 12 hours) .
  • Protecting groups : Temporarily block the amino group to prevent side reactions .

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